2,2,2-Trichloro-1-(1-ethyl-1h-pyrazol-4-yl)ethan-1-one
Overview
Description
2,2,2-Trichloro-1-(1-ethyl-1h-pyrazol-4-yl)ethan-1-one is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a trichloromethyl group attached to an ethanone moiety, further linked to an ethylpyrazol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(1-ethyl-1h-pyrazol-4-yl)ethan-1-one typically involves the reaction of 1-ethylpyrazole with trichloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(1-ethyl-1h-pyrazol-4-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
2,2,2-Trichloro-1-(1-ethyl-1h-pyrazol-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(1-ethyl-1h-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone: Similar structure but with a pyrrole ring instead of a pyrazole ring.
2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone: Contains additional bromine atoms on the pyrrole ring.
Uniqueness
2,2,2-Trichloro-1-(1-ethyl-1h-pyrazol-4-yl)ethan-1-one is unique due to the presence of the ethylpyrazol ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research applications .
Biological Activity
2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one (CAS Number: 1306739-19-4) is a synthetic compound with notable biological activity. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₉Cl₃N₂O, with a molecular weight of 243.51 g/mol. It features a trichloroacetyl group attached to a pyrazole moiety, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial efficacy. In a study assessing the antimicrobial properties of pyrazole derivatives, it was found that certain derivatives demonstrated moderate activity against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Compound | Activity Type | Target Organisms | Reference |
---|---|---|---|
2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanone | Antimicrobial | Bacterial and fungal strains |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied. For instance, compounds similar to 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanone have shown significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances anticancer activity by increasing the compound's ability to induce apoptosis in cancer cells .
The biological activity of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanone can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
- Cell Membrane Disruption : The trichloroacetyl group can alter membrane permeability, leading to cell lysis in microbial cells.
Case Studies
Several studies have explored the biological activities of related compounds:
Study on Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of various pyrazole derivatives highlighted that those containing halogen substituents exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to their non-halogenated counterparts .
Cytotoxicity Evaluation
In vitro studies on the cytotoxic effects of similar pyrazole derivatives demonstrated that modifications to the pyrazole ring significantly influenced their potency against cancer cell lines such as MCF7 and HCT116. The presence of halogen atoms was particularly noted to enhance cytotoxicity .
Properties
IUPAC Name |
2,2,2-trichloro-1-(1-ethylpyrazol-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl3N2O/c1-2-12-4-5(3-11-12)6(13)7(8,9)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIXKHGSELEOPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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